molecular formula C10H11BrO2 B1271233 5-Bromo-2-propoxybenzaldehyde CAS No. 61564-89-4

5-Bromo-2-propoxybenzaldehyde

Cat. No.: B1271233
CAS No.: 61564-89-4
M. Wt: 243.1 g/mol
InChI Key: SASOCTFNKIYVBF-UHFFFAOYSA-N
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Description

5-Bromo-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the 5th position and a propoxy group at the 2nd position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-propoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromosalicylaldehyde with 1-bromopropane in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-propoxybenzaldehyde depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom and propoxy group contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-propoxybenzaldehyde is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the propoxy group is required for the desired reactivity or product properties .

Properties

IUPAC Name

5-bromo-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASOCTFNKIYVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366395
Record name 5-bromo-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61564-89-4
Record name 5-bromo-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In DMF (160 ml) was dissolved 5-bromosalicylaldehyde (20 g). To the mixture was added at room temperature potassium carbonate (17.9 g) and then was added 1-bromopropane (10.8 ml), and the mixture was stirred at 90° C. for 3 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=6/1) to give 5-bromo-2-propoxybenzaldehyde (21.9 g).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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